Aniline-d7

Vue d'ensemble

Description

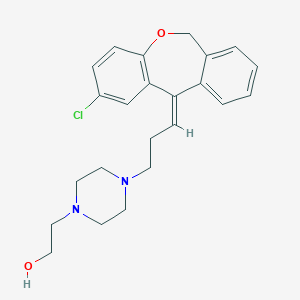

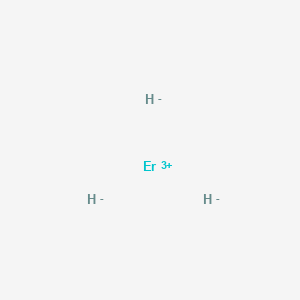

(2H7)Aniline is a useful research compound. Its molecular formula is C6H7N and its molecular weight is 100.17 g/mol. The purity is usually 95%.

The exact mass of the compound (2H7)Aniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (2H7)Aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2H7)Aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Composé modèle pour l’étude des amines aromatiques

Aniline-d7 est souvent utilisé comme composé modèle pour l’étude des amines aromatiques . Les amines aromatiques sont une classe de produits chimiques largement utilisés dans la fabrication de colorants, de produits pharmaceutiques et de polymères. Comprendre le comportement de ces composés est crucial pour prédire leur impact environnemental et leurs effets sur la santé.

Synthèse de composés divers

This compound joue un rôle clé dans la synthèse de composés divers . Il peut être utilisé comme matière première ou intermédiaire dans diverses réactions chimiques, conduisant à la production d’une large gamme de substances avec des propriétés et des applications différentes.

Enquête sur les mécanismes de réaction organique

This compound est utilisé dans l’enquête sur les mécanismes de réaction organique . En étudiant comment ce composé réagit dans différentes conditions, les chercheurs peuvent obtenir des informations sur les processus fondamentaux qui régissent la chimie organique.

Production de colorants et de plastiques

This compound sert de matière première pour la production de colorants et de plastiques . Sa structure chimique lui permet d’être facilement modifiée, ce qui en fait un ingrédient polyvalent dans la synthèse de ces matériaux.

Études sur la pollution environnementale

This compound est utilisé dans des études liées à la pollution environnementale . Par exemple, il a été utilisé dans la recherche portant sur la biodégradation de l’aniline en conditions aérobies par le biais du marquage isotopique stable (SIP) et de la technologie de centrifugation en gradient de densité isopycnique .

Marquage isotopique stable (SIP)

This compound peut être utilisé dans le marquage isotopique stable (SIP), une technique utilisée pour suivre le flux de nutriments dans les communautés microbiennes . Dans ce contexte, this compound agit comme un traceur, permettant aux chercheurs d’identifier les micro-organismes impliqués dans la dégradation de l’aniline .

Mécanisme D'action

Target of Action

As an aromatic amine, Aniline-d7’s primary target is based on the presence of a nitrogen atom within its structure . This nitrogen atom exhibits the capability to form various bonds, including hydrogen bonds and covalent bonds, with other atoms .

Mode of Action

The nitrogen atom in this compound’s structure allows it to form various bonds, including hydrogen bonds and covalent bonds, with other atoms . This interaction with its targets leads to changes at the molecular level, which can have significant effects on biological systems.

Biochemical Pathways

This compound and its derivatives reportedly become haematotoxic after metabolic N-hydroxylation of their amino groups . The plasma concentrations of aniline and its dimethyl derivatives after single oral doses were quantitatively measured and semi-quantitatively estimated . The primary acetylated metabolites of aniline were more extensively formed , indicating that aniline acclimation had a strong impact on the bacterial community structure .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). The quantitatively determined elimination rates of aniline based on rat plasma versus time curves were generally rapid . The areas under the curve of unmetabolized aniline estimated using simplified physiologically based pharmacokinetic models showed an apparently positive correlation with the reported lowest-observed-effect levels for haematotoxicity of these chemicals .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its haematotoxicity after metabolic N-hydroxylation . It has been reported that this compound and its derivatives can cause damage to organs (blood) through prolonged or repeated exposure .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of a methyl group at the C2-position may generally suppress fast metabolic rates of dimethyl aniline derivatives that promote metabolic activation reactions at NH2 moieties . Furthermore, spillage and fire water can cause pollution of watercourses .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N,N,2,3,4,5,6-heptadeuterioaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N/c7-6-4-2-1-3-5-6/h1-5H,7H2/i1D,2D,3D,4D,5D/hD2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAYRUJLWNCNPSJ-LQHBDRBESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])N([2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40163042 | |

| Record name | (2H7)Aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14545-23-4 | |

| Record name | Benzen-2,3,4,5,6-d5-amine-d2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14545-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2H7)Aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014545234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2H7)Aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2H7]aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.058 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is aniline-d7 used instead of regular aniline in certain research applications?

A1: this compound is primarily used in research as an isotopic label. The replacement of hydrogen (H) with deuterium (D) in the amino group and benzene ring impacts molecular vibrations without significantly altering the overall chemical behavior. This difference in vibrational frequencies is detectable through techniques like infrared (IR) spectroscopy, allowing researchers to track the this compound molecule within complex systems []. This makes it particularly useful for studying reaction mechanisms and molecular dynamics.

Q2: How does deuteration influence the spectroscopic properties of aniline, specifically in the context of vibrational spectroscopy?

A2: Deuteration causes a significant shift in the vibrational frequencies associated with the C-D bonds compared to C-H bonds. This is due to the mass difference between deuterium and hydrogen. For instance, in aniline adsorbed on aluminum halides, the N-H stretching and ND2 bending modes exhibit large frequency shifts, providing insights into the nature of the interaction between aniline and the metal halides [].

Q3: Can you elaborate on the use of this compound in elucidating reaction mechanisms, providing specific examples from the provided research?

A3: Absolutely. One example is the study on the ruthenium-catalyzed coupling reaction of aniline and ethylene []. By comparing the reaction rates of aniline and this compound, researchers observed a normal isotope effect (k(NH)/k(ND) = 2.2). This observation, along with other kinetic data, suggested that the breaking of the N-H bond is a rate-limiting step in the catalytic cycle.

Q4: The research mentions this compound being utilized in single-crystal studies. Could you elaborate on the significance of using this compound in such studies, particularly in the context of phase transitions and high-pressure behavior?

A4: Using neutron powder diffraction on this compound, alongside X-ray diffraction on aniline-h7, enabled researchers to determine the structural changes occurring during phase transitions of aniline under high pressure []. The contrasting scattering properties of deuterium and hydrogen for neutrons provide complementary structural information, leading to a more detailed understanding of the intermolecular interactions and the reasons behind the pressure-induced phase stability of aniline.

Q5: What are some of the challenges associated with using deuterated compounds like this compound in research?

A5: While deuteration offers valuable insights, some challenges exist:

Q6: Beyond the applications mentioned in the provided papers, are there other potential research areas where this compound could be valuable?

A6: Given its unique properties, this compound could be applied in:

- Developing and validating analytical methods: It can serve as an internal standard in mass spectrometry for the accurate quantification of aniline in complex matrices [].

- Studying photochemical reactions: The impact of deuteration on the excited-state dynamics of aniline can provide valuable insights into photochemical reaction pathways [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(10-[(Acetyloxy)methyl]-9-anthryl)methyl acetate](/img/structure/B85165.png)

![Acetic acid, phenoxy-, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]ethyl ester](/img/structure/B85166.png)

![Disodium;chromium(3+);1-[(2-oxidonaphthalen-1-yl)diazenyl]-4-sulfonaphthalen-2-olate;3-oxido-4-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B85170.png)